

Application Notes and Protocols: Haemadsorption Assay with Bcp-NC2-C12 Treatment

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Compound of Interest

Compound Name: *Bcp-NC2-C12*

Cat. No.: *B15575772*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a haemadsorption assay on cells previously treated with **Bcp-NC2-C12**, an ionizable cationic lipid used in the formation of lipid nanoparticles (LNPs) for the delivery of genetic material such as mRNA. This protocol is designed for investigating the effects of a delivered genetic payload on the expression of viral hemagglutinin in infected cells.

Introduction

The haemadsorption (HAD) assay is a fundamental virological technique used to detect the presence of viruses that express hemagglutinin (HA) glycoproteins on the surface of infected cells.[1] Viruses such as influenza, parainfluenza, and mumps utilize HA to bind to sialic acid residues on red blood cells (RBCs), leading to the adherence of RBCs to the infected cell monolayer.[1] This assay is particularly valuable for identifying viruses that do not produce a significant cytopathic effect (CPE).[1]

Bcp-NC2-C12 is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for the in vivo and in vitro delivery of mRNA.[1][2] This allows for the transient expression of proteins or the delivery of gene-editing machinery, such as CRISPR/Cas9 systems, to cultured cells.[1][2] By treating cells with **Bcp-NC2-C12**-based LNPs containing a specific mRNA,

researchers can investigate the influence of the translated protein on the viral life cycle, including the expression of surface proteins like hemagglutinin.

This protocol details the steps for treating a susceptible cell line with **Bcp-NC2-C12** LNPs, followed by infection with a hemagglutinating virus and the subsequent execution of a haemadsorption assay to quantify changes in viral protein expression.

Experimental Protocols

Materials

- Cells and Virus:
 - Madin-Darby Canine Kidney (MDCK) cells (or other susceptible cell lines like Vero or LLC-MK2)[1]
 - Influenza A virus (e.g., A/PR/8/34 H1N1) or another hemagglutinating virus
- Reagents for LNP Formulation:
 - **Bcp-NC2-C12**
 - Helper lipids (e.g., cholesterol, DSPC, DMG-PEG 2000)
 - mRNA of interest in a low pH buffer (e.g., citrate buffer, pH 4.0)
 - Ethanol
- Cell Culture:
 - Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA
 - Phosphate-Buffered Saline (PBS), pH 7.4

- Haemadsorption Assay:
 - Red Blood Cells (RBCs) from a suitable species (e.g., guinea pig, chicken), washed[1]
 - PBS

Protocol

Part 1: Preparation of **Bcp-NC2-C12** LNPs with Encapsulated mRNA (to be performed by appropriately trained personnel)

- Lipid Stock Preparation: Dissolve **Bcp-NC2-C12** and helper lipids in ethanol.
- mRNA Solution: Prepare the mRNA of interest in a low pH buffer.
- LNP Formulation: Rapidly mix the lipid-ethanol solution with the mRNA-buffer solution at a defined ratio using a microfluidic mixing device or manual mixing.
- Dialysis: Dialyze the resulting LNP suspension against PBS to remove ethanol and raise the pH.
- Sterilization and Storage: Sterilize the LNP solution by filtration through a 0.22 µm filter and store at 4°C.

Part 2: Cell Culture and **Bcp-NC2-C12** LNP Treatment

- Cell Seeding: Seed MDCK cells in a 24-well plate at a density that will result in a confluent monolayer within 24 hours.
- Cell Growth: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- LNP Treatment: Once cells reach 70-80% confluency, replace the growth medium with fresh, serum-free medium containing the desired concentration of **Bcp-NC2-C12** LNPs.
- Incubation: Incubate the cells with the LNPs for 4-6 hours to allow for uptake and expression of the encapsulated mRNA.

- **Media Change:** After the incubation period, remove the LNP-containing medium and replace it with fresh growth medium. Incubate for an additional 18-24 hours.

Part 3: Virus Infection

- **Virus Dilution:** Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
- **Infection:** Wash the LNP-treated cell monolayers twice with PBS. Infect the cells by adding the virus dilutions to the respective wells.
- **Adsorption:** Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
- **Incubation:** Remove the virus inoculum and add fresh, serum-free DMEM containing an appropriate concentration of TPCK-trypsin. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Part 4: Haemadsorption Assay

- **RBC Preparation:** Wash the red blood cells three times with sterile PBS by centrifugation and resuspend to a final concentration of 0.5% (v/v) in cold PBS.
- **Washing:** Gently wash the cell monolayers twice with cold PBS to remove any unadsorbed virus particles.[\[1\]](#)
- **RBC Addition:** Add 0.5 mL of the 0.5% RBC suspension to each well.[\[3\]](#)
- **Incubation:** Incubate the plate at 4°C for 30-45 minutes to allow the RBCs to bind to the hemagglutinin on the surface of infected cells.[\[1\]](#)
- **Washing:** Gently wash the monolayers two to three times with cold PBS to remove non-adherent RBCs.
- **Observation:** Observe the wells under an inverted microscope for the presence of haemadsorption (clusters of RBCs adhering to the cell monolayer).
- **Quantification (Optional):** To quantify the results, the percentage of haemadsorbing cells can be determined by counting in several microscopic fields.[\[3\]](#)[\[4\]](#)

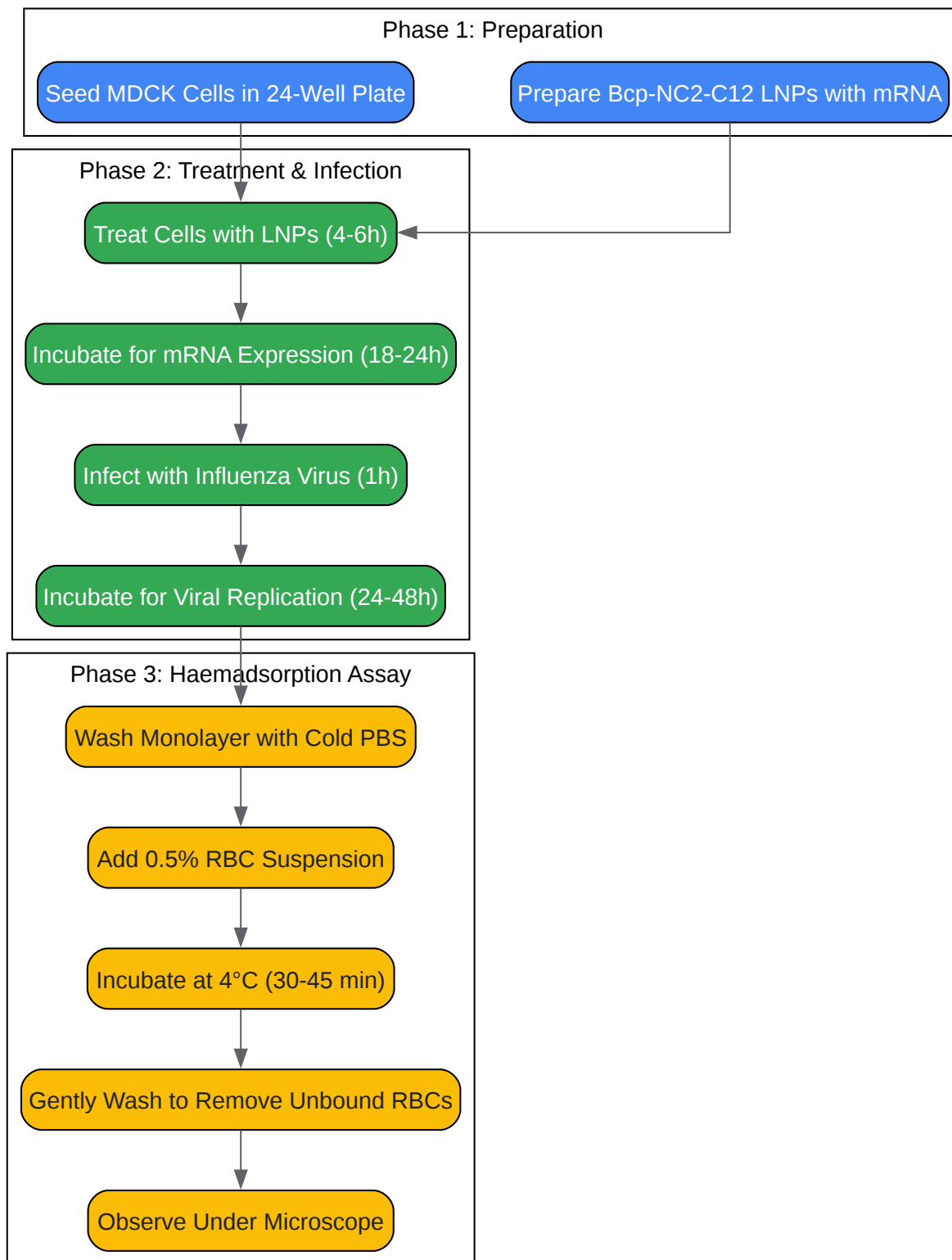
Data Presentation

Table 1: Effect of **Bcp-NC2-C12** LNP-Delivered mRNA on Influenza Virus Haemadsorption

Treatment Group	mRNA Payload	Virus Titer (TCID50/mL)	Haemadsorption Score (0-4)	Percentage of Haemadsorbing Cells (%)
Control	No LNP	1x10 ⁶	4+	95 ± 5
LNP-Vehicle	Empty LNP	1x10 ⁶	4+	92 ± 7
LNP-mRNA-X	Gene X	1x10 ⁶	1+	20 ± 4
LNP-mRNA-Y	Gene Y	1x10 ⁶	4+	90 ± 6
No Virus	No LNP	0	0	0

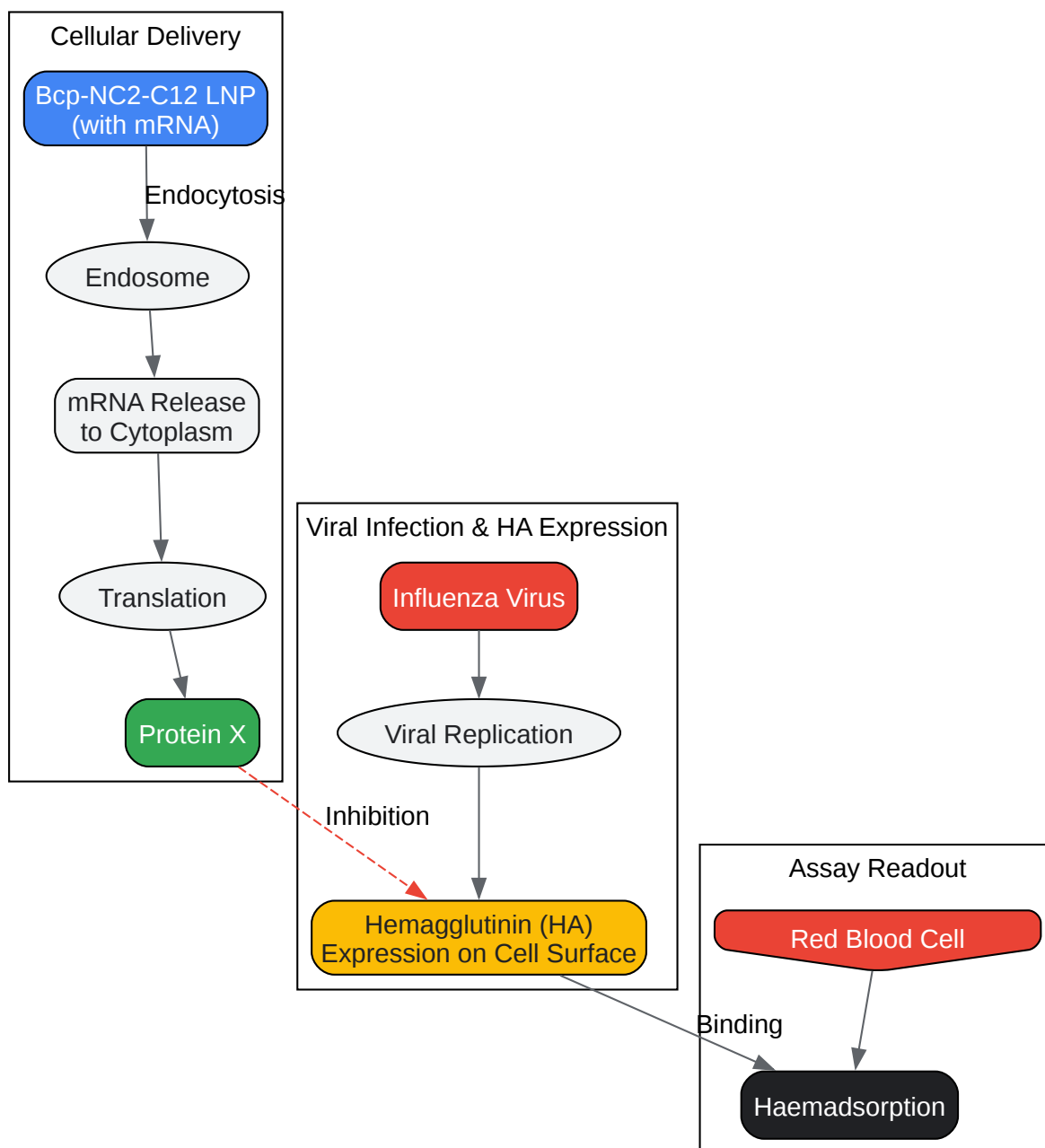
Haemadsorption Score: 0 = No RBCs attached; 1+ = 25% of cells show adsorption; 2+ = 50%; 3+ = 75%; 4+ = >90%. Data are representative.

Mandatory Visualizations



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Caption: Experimental workflow for the haemadsorption assay with **Bcp-NC2-C12 LNP** treatment.



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Caption: Logical pathway of **Bcp-NC2-C12** LNP action and its effect on haemadsorption.

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